{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
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Overview
Description
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine: is a complex organic compound that features a thiophene ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a substituted benzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C and hydrogen gas are typical for hydrogenation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring and phenyl group allow for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target protein.
Comparison with Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure.
Phenyl derivatives: Compounds such as benzylamine and phenethylamine have similar phenyl and amine functionalities.
Uniqueness: What sets {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine apart is the combination of the thiophene ring with a substituted phenyl group and an isopropylamine moiety. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a complex organic compound featuring a thiophene ring, a phenyl group, and an amine group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound can be characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C15H19NS |
Molecular Weight | 245.4 g/mol |
IUPAC Name | N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI | InChI=1S/C15H19NS/c1-11(2)16-9-13... |
Canonical SMILES | CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and phenyl groups facilitate π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, enhancing the stability of these interactions.
Interaction with Biological Targets
Research indicates that compounds with similar structures often target specific receptors or enzymes. For instance:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, similar to other amine derivatives that exhibit psychoactive properties.
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, akin to other thiophene derivatives known for their anti-inflammatory and anticancer activities .
Biological Activity Studies
Studies have explored the biological effects of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : Compounds showed IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating potent antiproliferative effects .
Antimicrobial Properties
Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Derivatives exhibited MIC values between 32 µg/mL and 42 µg/mL against common pathogens like Candida albicans and Aspergillus niger.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study 1: Anticancer Efficacy
- Case Study 2: Neuroprotective Effects
Future Directions
Given its unique structure and preliminary findings on biological activity, further research is warranted to explore:
- Structure–Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity.
- In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
Properties
Molecular Formula |
C15H19NS |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-9-13-5-4-12(3)8-15(13)14-6-7-17-10-14/h4-8,10-11,16H,9H2,1-3H3 |
InChI Key |
XDIURJRWQWRLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2 |
Origin of Product |
United States |
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